REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])[CH:5]=[C:6](Br)[CH:7]=1.B1(B2OC(C)(C)C(C)(C)O2)OC(C)(C)C(C)(C)[O:18]1.C([O-])(=O)C.[K+].OOS([O-])=O.[K+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CS(C)=O.C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])[CH:5]=[C:6]([OH:18])[CH:7]=1 |f:2.3,4.5,6.7.8.9|
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)C(=O)C=1C=NC=CC1
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
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Name
|
potassium acetate
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred vigorously for 10 min at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the solution was degassed with nitrogen
|
Type
|
CUSTOM
|
Details
|
the tube was sealed
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with ethyl acetate (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with brine (10 mL, three times), and saturated sodium bicarbonate (5 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
To a solution of the crude product prepared above in acetone (20 mL)
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aqueous sodium hydrogen sulfite
|
Type
|
EXTRACTION
|
Details
|
The brown solution was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)O)C(=O)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.87 mmol | |
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |